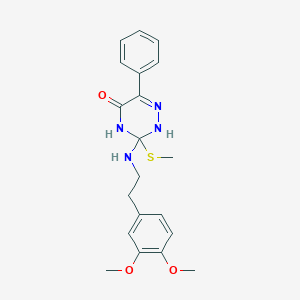
3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is a chemical compound with potential applications in scientific research. It belongs to the class of 1,2,4-triazine derivatives, which have been extensively studied for their various biological properties.
Mecanismo De Acción
The mechanism of action of 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
The compound 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory activities, which may help protect against oxidative stress and inflammation-related diseases. It has also been shown to have anticancer activity, which may help prevent or treat cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has several advantages for lab experiments. It is relatively easy to synthesize and has been well-characterized in the literature. It has also been shown to have various biological properties, which make it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Direcciones Futuras
There are several future directions for research on 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This could help elucidate its biological properties and potentially lead to the development of new therapeutic agents. Another direction is to study its effects in various disease models, including cancer and neurodegenerative disorders. Finally, future research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one is a multi-step process that involves the reaction of various reagents. The detailed synthesis method can be found in the literature, and it requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
The compound 3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one has been studied for its potential applications in scientific research. It has been shown to have various biological properties, including anti-inflammatory, antioxidant, and anticancer activities. It has also been studied for its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Propiedades
Nombre del producto |
3-((3,4-dimethoxyphenethyl)amino)-3-(methylthio)-6-phenyl-3,4-dihydro-1,2,4-triazin-5(2H)-one |
|---|---|
Fórmula molecular |
C20H24N4O3S |
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethylamino]-3-methylsulfanyl-6-phenyl-2,4-dihydro-1,2,4-triazin-5-one |
InChI |
InChI=1S/C20H24N4O3S/c1-26-16-10-9-14(13-17(16)27-2)11-12-21-20(28-3)22-19(25)18(23-24-20)15-7-5-4-6-8-15/h4-10,13,21,24H,11-12H2,1-3H3,(H,22,25) |
Clave InChI |
NCWQHHBSPHWKEO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC2(NC(=O)C(=NN2)C3=CC=CC=C3)SC)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC2(NC(=O)C(=NN2)C3=CC=CC=C3)SC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B241548.png)
![butyl 3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241558.png)
![5-(1-piperidinyl)-9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B241562.png)
![2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)

![Ethyl [2-(2-{2-nitrobenzylidene}hydrazino)-1,3-thiazol-4-yl]acetate](/img/structure/B241570.png)
![2-[5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B241571.png)


![2-({[(2-Nitrophenyl)sulfanyl]amino}methyl)furan](/img/structure/B241587.png)



![{[5-(4-chlorophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B241602.png)